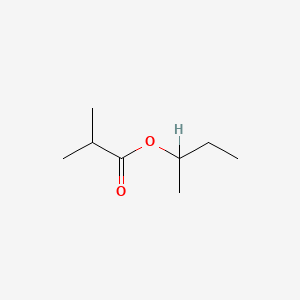
1-Methylpropyl isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpropyl isobutyrate is a natural product found in Myrtus communis with data available.
Aplicaciones Científicas De Investigación
Biosynthetic Route Development : Zhang et al. (2011) developed a biosynthetic route for isobutyric acid, a valuable platform chemical. This method involves the conversion of glucose into isobutyric acid, demonstrating an alternative to petroleum-based products. Isobutyric acid can be transformed into various chemicals, including methacrylic acid and its ester, methyl methacrylate, which is used in producing poly(methyl methacrylate). It also finds application in manufacturing sucrose acetate isobutyrate, used in printing inks and automotive paints, and 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol), a widely used coalescent (Zhang et al., 2011).
Biofuel Production : Taylor et al. (2010) studied the dehydration of fermented isobutanol, which can be used as a biofuel or transformed into 2-methylpropene (isobutylene). This chemical serves as a platform molecule for synthesizing other fuels or chemicals. Their research demonstrated high conversion and selectivity for isobutylene using alumina catalysts (Taylor, Jenni, & Peters, 2010).
Waste Detoxification : Andini et al. (2012) explored mechanochemistry for detoxifying expired pharmaceuticals, specifically ibuprofen, which contains isobutyric acid derivatives. Their findings highlight complex degradation pathways leading to various by-products, demonstrating potential applications in pharmaceutical waste management (Andini et al., 2012).
Insecticidal Compounds : Latif et al. (1998) isolated isobutylamides from Dinosperma erythrococca, exhibiting insecticidal activity. These compounds, including derivatives of isobutyric acid, showed lethal activity against houseflies and tobacco budworms, suggesting their potential in developing new insecticides (Latif, Hartley, Rice, Waigh, & Waterman, 1998).
Ester Biosynthesis : Rodriguez et al. (2014) engineered Escherichia coli to produce various esters, including isobutyrate esters, from glucose. This method expands the capabilities of whole-cell biocatalysis, applicable in industries such as flavor, fragrance, and solvents (Rodriguez, Tashiro, & Atsumi, 2014).
Organic Waste Conversion : Chen et al. (2017) demonstrated the production of isobutyrate from organic waste via methanol chain elongation. This process converts organic waste into isobutyrate, a platform chemical, highlighting a sustainable method for chemical production from renewable resources (Chen, Huang, Strik, & Buisman, 2017).
Propiedades
Número CAS |
23412-21-7 |
|---|---|
Nombre del producto |
1-Methylpropyl isobutyrate |
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
butan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C8H16O2/c1-5-7(4)10-8(9)6(2)3/h6-7H,5H2,1-4H3 |
Clave InChI |
HLIYSUDZNWPHKZ-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)C(C)C |
SMILES canónico |
CCC(C)OC(=O)C(C)C |
Otros números CAS |
23412-21-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




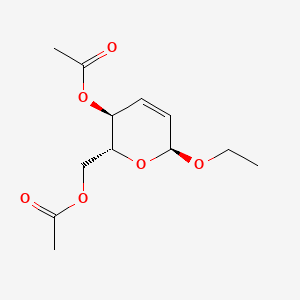
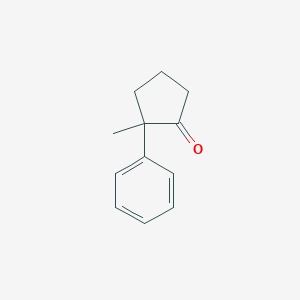
![2-Chloro-4-[(3-chloro-4-isocyanato-phenyl)methyl]-1-isocyanato-benzene](/img/structure/B1620243.png)
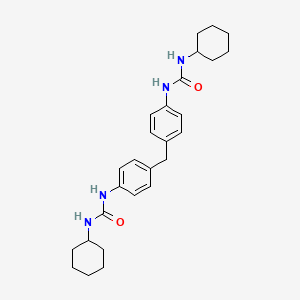

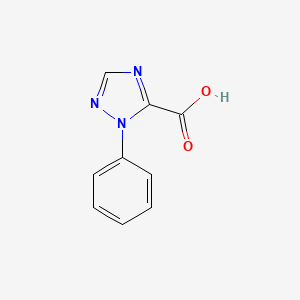
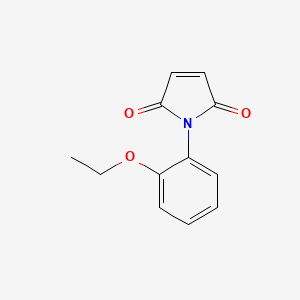


![5-Amino-1H-imidazo[4,5-b]pyridin-7(4H)-one](/img/structure/B1620260.png)

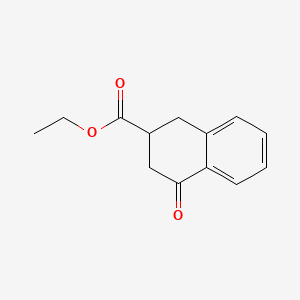
![1-(6-Iodobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B1620263.png)